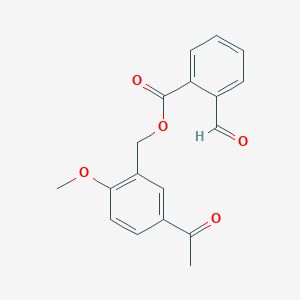
(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate, also known as AMF, is a chemical compound that has drawn attention in the scientific community due to its potential applications in research. In
Scientific Research Applications
(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are known to play a role in many physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. By using (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate as a probe, researchers can monitor ROS levels in cells and gain insight into the underlying mechanisms of these processes.
Mechanism of Action
(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate works by undergoing a reaction with ROS, resulting in the formation of a fluorescent product that can be detected using microscopy or spectroscopy. The exact mechanism of this reaction is still under investigation, but it is believed to involve the oxidation of the methoxy group on the phenyl ring.
Biochemical and Physiological Effects:
(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate has been shown to be non-toxic to cells at concentrations used in research studies. However, its effects on cellular metabolism and other biochemical processes are still being explored.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate as a fluorescent probe is its high sensitivity and specificity for ROS. It can be used to detect ROS in live cells, allowing for real-time monitoring of changes in ROS levels. However, one limitation is that the fluorescence signal can be affected by other factors such as pH and temperature, which must be carefully controlled.
Future Directions
There are several potential future directions for research on (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate. One area of interest is the development of new fluorescent probes based on the (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate structure that can detect other biological molecules or processes. Another direction is the investigation of the role of ROS in various diseases and the development of therapies targeting ROS. Additionally, further studies are needed to fully understand the mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate and its effects on cellular metabolism.
In conclusion, (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate, or (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate, is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, and advantages and limitations for lab experiments have been explored, as well as its current and future research applications. Further studies on (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate and its derivatives could lead to new insights into biological processes and the development of new therapies.
Synthesis Methods
(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzyl alcohol with acetic anhydride to form 5-acetyl-2-methoxybenzyl acetate. This intermediate is then reacted with 2-formylbenzoic acid in the presence of a catalyst to yield (5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate.
properties
IUPAC Name |
(5-acetyl-2-methoxyphenyl)methyl 2-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-12(20)13-7-8-17(22-2)15(9-13)11-23-18(21)16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFXFJPROROQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC(=O)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Acetyl-2-methoxyphenyl)methyl 2-formylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2549384.png)

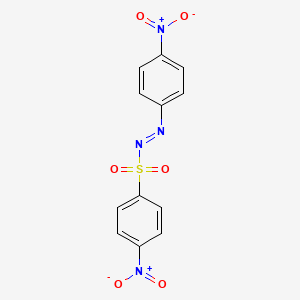
![3-ethyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549389.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)
![N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2549391.png)
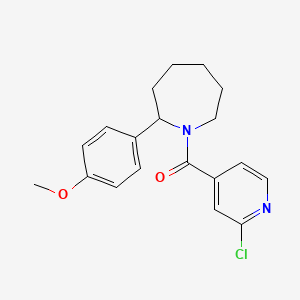
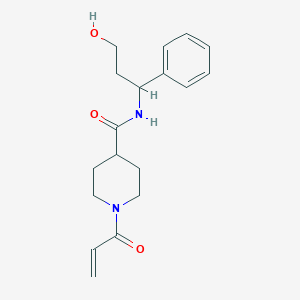

![N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2549401.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2549403.png)
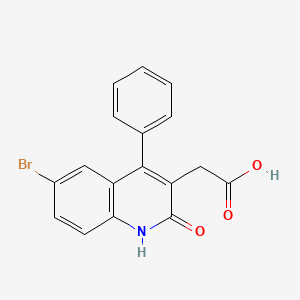

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)